2,3-DI-O-Carboxymethyl-D-glucose

説明

2,3-DI-O-Carboxymethyl-D-glucose is a pharmacologic substance utilized in the remediation of pathophysiological conditions arising from impaired glucose metabolism . Its mechanism of action lies in suppressing the enzymatic activities involved in carbohydrate catabolism . Its medical usage is mostly directed towards the management of diabetes mellitus and other associated metabolic abnormalities .

Synthesis Analysis

The general procedure used for introducing the carboxymethyl groups in the desired positions was to allow methyl bromoacetate to react with the sodio compound, prepared by the reaction of metallic sodium with a glucose derivative having the appropriate hydroxyl groups unsubstituted . For the preparation of the sodio derivative, advantage was taken of the greater chemical reactivity of sodium dispersions .Molecular Structure Analysis

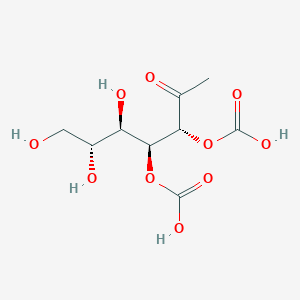

The 2,3-DI-O-CARBOXYMETHYL-D-GLUCOSE molecule contains a total of 35 bond(s). There are 19 non-H bond(s), 3 multiple bond(s), 11 rotatable bond(s), 3 double bond(s), 2 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 5 hydroxyl group(s), 1 primary alcohol(s), 2 secondary alcohol(s), and 2 tertiary alcohol(s) .Chemical Reactions Analysis

The reaction efficiency of carboxymethylation in the aqueous solvent is less effective compared to the heterogeneous conversion in a slurry medium . The carboxymethyl group is stable to the conditions of acid hydrolysis .Physical And Chemical Properties Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a white amorphous solid . It is soluble in DMSO, H2O, and MeOH . Its molecular formula is C10H16O10 and its molecular weight is 296.23 .科学的研究の応用

Synthesis and Chemical Analysis

2,3-DI-O-Carboxymethyl-D-glucose is a significant derivative in chemical research. Shyluk and Timell (1956) synthesized various carboxymethyl ethers of glucose, including 2,3-DI-O-Carboxymethyl-D-glucose, emphasizing its relevance in analytical chemistry (Shyluk & Timell, 1956). Reuben and Conner (1983) used 13C NMR spectroscopy for the structural analysis of hydrolyzed O-(carboxymethyl)cellulose, which includes 2,3-DI-O-Carboxymethyl-D-glucose, demonstrating its utility in advanced spectroscopic methods (Reuben & Conner, 1983).

Enzymatic and Chemical Characterization

Heinze et al. (2000) characterized 2,3-O-Carboxymethyl cellulose, prepared via 2,3-DI-O-Carboxymethyl-D-glucose, using enzymatic and chemical methods. This work highlights the significance of this compound in understanding polymer structures and their functional group distributions (Heinze et al., 2000).

Metabolic Studies and Imaging

Sejnowski et al. (1980) investigated the use of glucose analogs like 2-deoxyglucose for metabolic activity mapping in the brain, showcasing the potential of derivatives like 2,3-DI-O-Carboxymethyl-D-glucose in neuroscientific research (Sejnowski et al., 1980). Additionally, Nasrallah et al. (2013) explored the use of 2-Deoxy-D-glucose, a similar compound, in MRI imaging for glucose uptake and metabolism, suggesting potential imaging applications for related derivatives (Nasrallah et al., 2013).

Glucose Monitoring and Diabetes Research

Jeon et al. (2021) discussed the development of a glucose sensor using glucose dehydrogenase, indicating the relevance of glucose derivatives in the development of diagnostic tools (Jeon, Kim, & Choi, 2021). Moreover, Kavakiotis et al. (2017) reviewed the application of machine learning in diabetes research, emphasizing the importance of glucose-related compounds in understanding and managing this condition (Kavakiotis et al., 2017).

Safety And Hazards

特性

IUPAC Name |

[(2R,3R,4S,5R)-5-carboxyoxy-1,2,3-trihydroxy-6-oxoheptan-4-yl] hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O10/c1-3(11)6(18-8(14)15)7(19-9(16)17)5(13)4(12)2-10/h4-7,10,12-13H,2H2,1H3,(H,14,15)(H,16,17)/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMPPKVYFTUMDJG-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(C(CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)O)OC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-DI-O-Carboxymethyl-D-glucose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-2-piperidin-1-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1460040.png)

![5-amino-3-(2-methoxyethyl)-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B1460057.png)

![[3-(2,4-Dioxothiazolidin-5-ylidenemethyl)phenoxy]acetic acid](/img/structure/B1460060.png)

![[4-(Difluoromethoxy)benzyl]isobutylamine](/img/structure/B1460062.png)